(R)-2-Hydroxybutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Hydroxybutanoic acid can be synthesized through several methods. One common approach involves the reduction of ethyl 2-oxobutanoate using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the enzymatic resolution of racemic 2-hydroxybutanoic acid using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods
Industrial production of ®-2-Hydroxybutanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to overexpress specific enzymes that catalyze the conversion of substrates like glucose or glycerol into ®-2-Hydroxybutanoic acid.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxobutanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of ®-2-Hydroxybutanoic acid can yield butanediol.
Esterification: Reaction with alcohols in the presence of acid catalysts forms esters.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Esterification: Sulfuric acid as a catalyst with various alcohols.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 2-Oxobutanoic acid.
Reduction: Butanediol.
Esterification: Various esters depending on the alcohol used.
Substitution: Halogenated derivatives like 2-chlorobutanoic acid.
Scientific Research Applications
®-2-Hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals.
Biology: Serves as a metabolic intermediate in various biochemical pathways, including the synthesis of amino acids.
Medicine: Investigated for its potential role in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of ®-2-Hydroxybutanoic acid involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, influencing various biochemical processes. For instance, it can be converted into 2-oxobutanoic acid, which is a precursor for the synthesis of amino acids like methionine and threonine.
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: Similar in structure but has a hydroxyl group on the second carbon.
3-Hydroxybutanoic Acid: Differs in the position of the hydroxyl group.
2-Oxobutanoic Acid: The oxidized form of ®-2-Hydroxybutanoic acid.
Uniqueness
®-2-Hydroxybutanoic acid is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and as a chiral building block. Its role in metabolic pathways also distinguishes it from other hydroxy acids.
Properties
IUPAC Name |
(2R)-2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311184 | |
Record name | (R)-2-Hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20016-85-7 | |
Record name | (R)-2-Hydroxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20016-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybutyric acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020016857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYBUTYRIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC8XN5ZT94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.